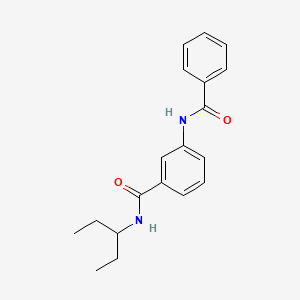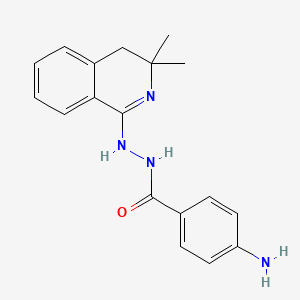
3-(benzoylamino)-N-(1-ethylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzoylamino)-N-(1-ethylpropyl)benzamide, also known as BEB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the benzamide family and is synthesized through a specific method.
作用機序
The mechanism of action of 3-(benzoylamino)-N-(1-ethylpropyl)benzamide involves the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, 3-(benzoylamino)-N-(1-ethylpropyl)benzamide can reduce the production of these mediators and thereby reduce inflammation.
Biochemical and Physiological Effects
3-(benzoylamino)-N-(1-ethylpropyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce the levels of certain cytokines that are involved in the inflammatory response. In addition, 3-(benzoylamino)-N-(1-ethylpropyl)benzamide has been shown to have anti-cancer properties, possibly due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth.
実験室実験の利点と制限
One advantage of using 3-(benzoylamino)-N-(1-ethylpropyl)benzamide in lab experiments is its specificity in inhibiting certain enzymes involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using 3-(benzoylamino)-N-(1-ethylpropyl)benzamide is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3-(benzoylamino)-N-(1-ethylpropyl)benzamide in vivo.
将来の方向性
There are several future directions for the study of 3-(benzoylamino)-N-(1-ethylpropyl)benzamide. One direction is to further investigate its anti-cancer properties and its potential as a cancer treatment. Another direction is to study its potential as a treatment for other inflammatory diseases such as arthritis, asthma, and colitis. Additionally, more studies are needed to determine the safety and efficacy of 3-(benzoylamino)-N-(1-ethylpropyl)benzamide in vivo and to optimize its synthesis method for large-scale production.
Conclusion
In conclusion, 3-(benzoylamino)-N-(1-ethylpropyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is synthesized through a specific method and has been shown to exhibit anti-inflammatory and anti-cancer properties. Its mechanism of action involves the inhibition of certain enzymes involved in the inflammatory response. While 3-(benzoylamino)-N-(1-ethylpropyl)benzamide has potential as a treatment for inflammatory diseases and cancer, further studies are needed to determine its safety and efficacy in vivo.
合成法
The synthesis of 3-(benzoylamino)-N-(1-ethylpropyl)benzamide involves the reaction of 3-aminobenzamide with 1-ethylpropylamine in the presence of benzoyl chloride. The process is carried out under specific conditions and yields a white crystalline solid. This method has been optimized for high yield and purity and has been used in various scientific studies.
科学的研究の応用
3-(benzoylamino)-N-(1-ethylpropyl)benzamide has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-cancer properties. 3-(benzoylamino)-N-(1-ethylpropyl)benzamide has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis, asthma, and colitis.
特性
IUPAC Name |
3-benzamido-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-16(4-2)20-19(23)15-11-8-12-17(13-15)21-18(22)14-9-6-5-7-10-14/h5-13,16H,3-4H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRRIJOZCQDMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5834885.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,3-diphenylacrylamide](/img/structure/B5834907.png)
![2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)
![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834922.png)



![2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide](/img/structure/B5834953.png)
![ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5834962.png)

![2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5834974.png)

